molecular formula C14H16KNO4 B12288314 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt

2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt

Cat. No.: B12288314
M. Wt: 301.38 g/mol
InChI Key: QMWWAEFYIXXXQW-RRABGKBLSA-M
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Description

2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt is a compound used in organic synthesis. It is known for its utility in various chemical reactions and research applications. The compound has the molecular formula C14H16KNO4 and a molecular weight of 301.38.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt involves the reaction of D,L-Phenylglycine with crotonic acid ethyl ester in the presence of a potassium salt. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to various derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt include:

    2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt: A deuterated version of the compound used in isotope labeling studies.

    2-[N-(D,L-Phenylglycine)]but-2-enoate Potassium Salt: Another variant with slight structural differences.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and research applications. Its versatility and reactivity make it a valuable compound in various scientific fields.

Properties

Molecular Formula

C14H16KNO4

Molecular Weight

301.38 g/mol

IUPAC Name

potassium;2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate

InChI

InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;

InChI Key

QMWWAEFYIXXXQW-RRABGKBLSA-M

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC(C1=CC=CC=C1)C(=O)[O-].[K+]

Canonical SMILES

CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+]

Origin of Product

United States

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